Calmagite triethanolammonium salt

CAS No.: 91698-30-5

Cat. No.: VC8008748

Molecular Formula: C23H29N3O5S

Molecular Weight: 459.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91698-30-5 |

|---|---|

| Molecular Formula | C23H29N3O5S |

| Molecular Weight | 459.6 g/mol |

| IUPAC Name | N,N-diethylethanamine;3-hydroxy-4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalene-1-sulfonic acid |

| Standard InChI | InChI=1S/C17H14N2O5S.C6H15N/c1-10-6-7-14(20)13(8-10)18-19-17-12-5-3-2-4-11(12)16(9-15(17)21)25(22,23)24;1-4-7(5-2)6-3/h2-9,20-21H,1H3,(H,22,23,24);4-6H2,1-3H3 |

| Standard InChI Key | AMUQDVZTNFVMIV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O.C(CO)N(CCO)CCO |

| Canonical SMILES | CCN(CC)CC.CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

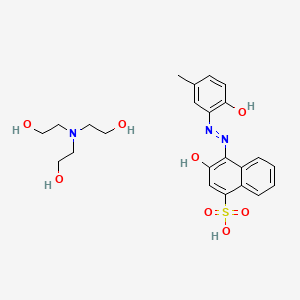

Calmagite triethanolammonium salt is systematically named 1-(1-Hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid triethanolammonium salt. Its molecular formula is C₁₇H₁₄N₂O₅S·C₆H₁₅NO₃, yielding a molecular weight of 507.56 g/mol . The compound exists as a dark red powder with high solubility in water (10 mg/mL), forming solutions that transition from blue to red upon chelation with divalent cations .

Molecular Architecture

The structure comprises:

-

A naphthalene sulfonic acid core functionalized with hydroxy and methyl groups.

-

An azo (-N=N-) linkage connecting the naphthalene system to a phenyl ring.

-

A triethanolammonium counterion that neutralizes the sulfonic acid group, improving solubility .

The InChI key (GGNUGDPCWJTITG-HGMLFDQWSA-N) and SMILES notation (OCCN(CCO)CCO.Cc1ccc(O)c(c1)\N=N\c2c(O)cc(c3ccccc23)S(O)(=O)=O) provide precise descriptors for computational modeling .

Physicochemical Properties

Calmagite triethanolammonium salt exhibits the following characteristics :

| Property | Value/Description |

|---|---|

| Appearance | Dark red crystalline powder |

| Solubility | 10 mg/mL in water (dark red solution) |

| Dye Content | ≥90% |

| Storage Conditions | Room temperature, inert atmosphere |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |

The compound’s UV-Vis absorption spectrum shows maxima at 520 nm (uncomplexed form) and 620 nm (metal-complexed form), enabling quantitative analysis via spectrophotometry .

Synthesis and Industrial Production

The synthesis involves coupling 4-methyl-2-aminophenol with 1-naphthol-4-sulfonic acid under diazotization conditions, followed by neutralization with triethanolamine . Key steps include:

-

Diazotization of 4-methyl-2-aminophenol in acidic medium.

-

Coupling with 1-naphthol-4-sulfonic acid to form the azo dye intermediate.

-

Precipitation and purification via recrystallization.

Industrial suppliers such as Sigma-Aldrich, Chem-Impex, and Guangzhou WeiBo Chemical Co., Ltd. offer the compound at purity levels ≥90%, with pricing ranging from $64.06 to $73.4 per gram .

Applications in Analytical Chemistry

Water Hardness Determination

Calmagite triethanolammonium salt serves as a critical component in one-solution hardness measurement reagents. It forms stable complexes with Ca²⁺ and Mg²⁺ at pH 10, facilitated by triethanolamine as a buffering agent . The colorimetric transition (blue → red) enables endpoint detection in EDTA titrations, with detection limits as low as 0.1 mg/L CaCO₃ .

Hematology and Histology

In medical diagnostics, the compound aids in staining calcium deposits in tissues and blood cells. Its high affinity for metal ions allows precise localization of calcified regions in histological samples .

Industrial Process Monitoring

Automated systems in power plants and manufacturing facilities utilize calmagite-based reagents to monitor boiler feedwater hardness, preventing scale formation and corrosion .

Comparative Analysis with Eriochrome Black T

While both calmagite and Eriochrome Black T (EBT) are metallochromic indicators, calmagite offers superior stability in high-alkalinity conditions. Patent studies demonstrate that calmagite-based reagents maintain accurate endpoints in water with M alkalinity >200 mg/L, whereas EBT suffers from interference .

| Supplier | Purity | Price (1g) | Country |

|---|---|---|---|

| Sigma-Aldrich | ≥90% | $73.40 | United States |

| Chem-Impex | ≥90% | $64.06 | United States |

| Guangzhou WeiBo Chemical | ≥90% | $67.00 | China |

Future Research Directions

Ongoing studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume